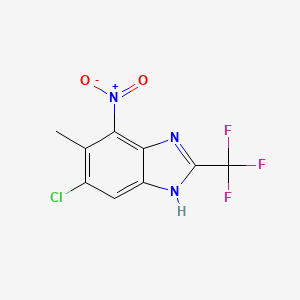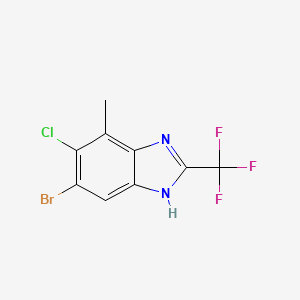
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes a boron-containing dioxaborolane group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Triphenyl Groups: The triphenyl groups are introduced through a series of substitution reactions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin core.
Reduction: Reduction reactions can also occur, often leading to changes in the electronic structure of the porphyrin ring.
Substitution: The dioxaborolane group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products:
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives with various substituents.
科学的研究の応用
Chemistry:
Photocatalysis: The compound has been studied for its potential in photocatalytic applications, where it can enhance the efficiency of light-driven chemical reactions.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives, including this compound, are explored for use in photodynamic therapy, a treatment for cancer that involves light-activated drugs.
Industry:
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
作用機序
The mechanism by which 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin exerts its effects is largely dependent on its ability to absorb light and participate in electron transfer reactions. The porphyrin core can interact with various molecular targets, facilitating processes such as energy transfer and redox reactions. The dioxaborolane group can further modulate these interactions, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Tetraphenylporphyrin: A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-pyridyl)porphyrin: Another porphyrin derivative with pyridyl groups that enhance its solubility and reactivity.
Tetra(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxylic acid groups, often used in biomedical applications.
Uniqueness: 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin is unique due to the presence of the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and functionalization.
特性
分子式 |
C44H37BN4O2 |
|---|---|
分子量 |
664.6 g/mol |
IUPAC名 |
5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37BN4O2/c1-43(2)44(3,4)51-45(50-43)42-37-26-24-35(48-37)40(29-16-10-6-11-17-29)33-22-20-31(46-33)39(28-14-8-5-9-15-28)32-21-23-34(47-32)41(30-18-12-7-13-19-30)36-25-27-38(42)49-36/h5-27,46,49H,1-4H3 |
InChIキー |
ZEJJPPPXVVFSRQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
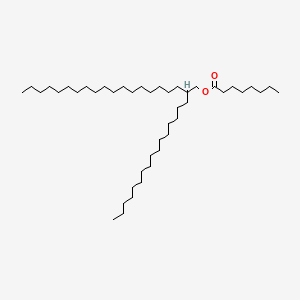
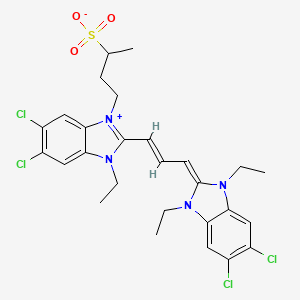
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
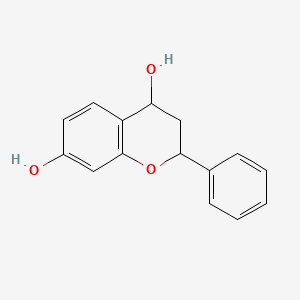


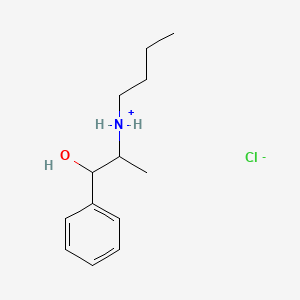

![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
